BCI-121

Epigenetics Histone Methyltransferase Target Selectivity

BCI-121 is the definitive substrate-competitive SMYD3 inhibitor, uniquely targeting H3K4 and H4K5 methylation. Unlike generic G9a/GLP inhibitors (BIX-01294, UNC0638, A-366), BCI-121 impairs SMYD3-substrate interaction and chromatin recruitment, reducing H3K4me2/3 and H4K5me marks. It demonstrates SMYD3 expression-dependent antiproliferative effects in colorectal cancer models (HT29, HCT116) and induces S-phase arrest, a phenotype distinct from autophagy observed with G9a agents. Emerging evidence also shows BCI-121 enhances radiotherapy response in endometrial cancer. For studies requiring SMYD3-specific epigenetic modulation without off-target H3K9 effects, BCI-121 is the only valid choice.

Molecular Formula C14H18BrN3O2
Molecular Weight 340.22 g/mol
Cat. No. B1667842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBCI-121
SynonymsBCI-121;  BCI 121;  BCI121; 
Molecular FormulaC14H18BrN3O2
Molecular Weight340.22 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)CC(=O)NC2=CC=C(C=C2)Br
InChIInChI=1S/C14H18BrN3O2/c15-11-1-3-12(4-2-11)17-13(19)9-18-7-5-10(6-8-18)14(16)20/h1-4,10H,5-9H2,(H2,16,20)(H,17,19)
InChIKeyKSUYPIXCRPCPGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BCI-121 SMYD3 Inhibitor for Epigenetics Research and Drug Discovery: Procurement Overview


BCI-121 (CAS 432529-82-3) is a substrate-competitive inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a histone methyltransferase implicated in cancer progression [1]. It functions by blocking SMYD3–substrate interaction and chromatin recruitment, leading to reduced histone H3 lysine 4 (H3K4) di- and trimethylation . BCI-121 demonstrates antiproliferative effects across multiple cancer cell types in an SMYD3 expression-dependent manner .

Why BCI-121 Cannot Be Replaced by Generic Histone Methyltransferase Inhibitors: Target Selectivity and Functional Divergence


Substituting BCI-121 with generic histone methyltransferase inhibitors such as BIX-01294, UNC0638, or A-366 is not scientifically valid. These compounds target G9a (EHMT2) and GLP (EHMT1), which methylate H3K9, whereas BCI-121 targets SMYD3, which methylates H3K4 and H4K5 [1]. This target divergence results in fundamentally different epigenetic outcomes and cellular phenotypes. For instance, G9a/GLP inhibitors do not replicate the SMYD3-dependent effects on H3K4me2/3 and do not exhibit the same SMYD3 expression-dependent antiproliferative selectivity profile observed with BCI-121 [2].

BCI-121 Quantitative Differentiation Evidence vs. G9a/GLP Inhibitors (BIX-01294, UNC0638, A-366)


SMYD3 vs. G9a/GLP Target Selectivity: BCI-121 Exhibits Divergent Primary Target Engagement

BCI-121 is a substrate-competitive SMYD3 inhibitor [1], whereas BIX-01294, UNC0638, and A-366 are G9a/GLP inhibitors [2][3]. This represents a fundamental difference in primary target engagement, with SMYD3 catalyzing H3K4 and H4K5 methylation, while G9a/GLP catalyze H3K9 methylation [1]. No head-to-head selectivity panel data for BCI-121 against G9a/GLP was identified in the available literature; therefore, this evidence relies on established target annotations.

Epigenetics Histone Methyltransferase Target Selectivity SMYD3 G9a

H3K4me2 Cellular Methylation Reduction: BCI-121 Achieves 50% Reduction in HT29 Cells

BCI-121 reduces nuclear histone H3 lysine 4 dimethylation (H3K4me2) levels by 50% in HT29 colorectal cancer cells after 48-hour treatment at 100 μM [1]. In contrast, G9a/GLP inhibitors such as BIX-01294, UNC0638, and A-366 primarily reduce H3K9me2 levels, with reported cellular IC50 values for H3K9me2 reduction of 0.5–2.7 μM for BIX-01294 [2], 81 nM for UNC0638 [3], and 100 nM for A-366 [4]. These values cannot be directly compared to BCI-121 because they measure entirely different histone methylation marks catalyzed by distinct enzymes.

Epigenetics Histone Methylation H3K4me2 SMYD3 Cellular Assay

Cell Proliferation Inhibition in Colorectal Cancer Models: BCI-121 Reduces HT29 Proliferation by 46% at 72 Hours

BCI-121 significantly reduces proliferation of HT29 colorectal cancer cells by 46% and HCT116 cells by 54% at 72 hours with 100 μM treatment [1]. Notably, this antiproliferative effect is restricted to cell lines expressing high levels of SMYD3, with minimal effect on low-SMYD3-expressing cancer cells [1]. Comparable head-to-head proliferation data for G9a/GLP inhibitors in the same HT29/HCT116 models at identical time points were not identified. However, UNC0638 demonstrates concentration-dependent colony formation inhibition in MCF7 breast cancer cells [2], and A-366 shows minimal cytotoxic effects on tumor cell lines despite equivalent H3K9me2 cellular activity [3].

Cancer Research Colorectal Cancer Cell Proliferation SMYD3 In Vitro

Cell Cycle Arrest at S Phase: BCI-121 Induces S-Phase Arrest in HT29 Cells

BCI-121 induces cell cycle arrest at the S phase in HT29 cells in a concentration-dependent manner . In contrast, BIX-01294 has been reported to induce autophagy in cancer cells [1]. This represents a mechanistic divergence in how these compounds affect cell cycle progression and cellular stress responses, which may be relevant for combination studies or for researchers seeking to avoid confounding autophagic effects.

Cell Cycle S Phase Arrest SMYD3 Cancer Biology Mechanism of Action

In Vivo Tumor Growth Inhibition in Xenograft Models: BCI-121 Suppresses SGC-7901 Gastric Cancer Growth

BCI-121 administration markedly represses the growth of SGC-7901 gastric cancer cells in vivo in a mouse xenograft model, with no evident damage to liver or kidney tissues observed by HE staining [1]. Comparable in vivo efficacy data for G9a/GLP inhibitors such as UNC0638 or A-366 in gastric cancer xenograft models were not identified in the available search results, limiting direct cross-study comparison.

In Vivo Xenograft Gastric Cancer Tumor Growth SMYD3

BCI-121 Optimal Use Cases in Epigenetics and Cancer Research


Investigating SMYD3-Dependent H3K4 Methylation and Gene Regulation

BCI-121 is suitable for studies requiring specific inhibition of SMYD3-mediated H3K4me2/3 and H4K5 methylation. It enables dose-dependent reduction of these histone marks, providing a tool to dissect SMYD3's role in transcriptional regulation and chromatin remodeling .

Preclinical Oncology Studies in SMYD3-High Colorectal and Gastric Cancer Models

BCI-121 demonstrates antiproliferative activity in colorectal cancer cell lines (HT29, HCT116) and in vivo tumor growth suppression in gastric cancer xenografts (SGC-7901) [1][2]. It is appropriate for studies exploring SMYD3 as a therapeutic target in SMYD3-overexpressing gastrointestinal cancers.

Studies Requiring SMYD3-Specific Cell Cycle Effects (S Phase Arrest)

For researchers examining cell cycle regulation, BCI-121 induces S phase arrest in HT29 cells, a phenotype distinct from the autophagy induction observed with G9a inhibitors like BIX-01294 [3]. This makes BCI-121 the correct choice when SMYD3-specific S-phase effects are the focus.

Radiotherapy Sensitization Studies in Endometrial Cancer

Recent evidence indicates that pharmacological intervention of SMYD3 with BCI-121 enhances the response of endometrial cancer cells to radiotherapy [4]. This emerging application scenario positions BCI-121 as a valuable tool for combination therapy research in endometrial cancer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for BCI-121

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.